molecular formula C22H30N10O4 B122016 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- CAS No. 149246-42-4

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-

Cat. No. B122016
M. Wt: 498.5 g/mol
InChI Key: ZEALNJMXZDNVRJ-UHFFFAOYSA-N
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Description

“1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-” is a complex compound that involves the fusion of a purine base with a crown ether structure . The crown ether part of the molecule is known as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane .


Molecular Structure Analysis

The molecular structure of this compound involves a purine base attached to a crown ether structure. The crown ether, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, has the empirical formula C12H26N2O4 and a molecular weight of 262.35 . The full compound would have a more complex structure due to the addition of the purine base .


Physical And Chemical Properties Analysis

The crown ether part of the molecule, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, is a solid with a melting point of 111-114 °C . The full compound would likely have different properties due to the addition of the purine base .

Safety And Hazards

The crown ether part of the molecule is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The full compound would likely have different safety and hazard properties due to the addition of the purine base .

properties

IUPAC Name

7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEALNJMXZDNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164208
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-

CAS RN

149246-42-4
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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